3-Amino-2-methoxyisonicotinic acid
Overview
Description
3-Amino-2-methoxyisonicotinic acid, also known as AMINA or 2-MeOE-NIC, is a derivative of isonicotinic acid. It has the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . The IUPAC name for this compound is 3-amino-2-methoxypyridine-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H8N2O3/c1-12-6-5 (8)4 (7 (10)11)2-3-9-6/h2-3H,8H2,1H3, (H,10,11)
. The Canonical SMILES representation is COC1=NC=CC (=C1N)C (=O)O
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 168.15 g/mol . It has a computed XLogP3-AA value of 0.6 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 168.05349212 g/mol . The topological polar surface area is 85.4 Ų . The compound has a heavy atom count of 12 .Scientific Research Applications
Applications in Synthetic Chemistry
Substrate for Trisubstituted Pyridines Synthesis 3-Amino-2-methoxyisonicotinic acid serves as a precursor in the synthesis and metallation of 4-methoxypicolin- and 2-methoxyisonicotin-anilides. This process is crucial for the regiospecific transformation of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines. The C3-alkylated derivatives formed in this process are smoothly converted into corresponding pyridones under acid-catalyzed conditions (Epsztajn et al., 1989).
Applications in Biochemistry and Molecular Biology
Protection of Exocyclic Amino Group in Nucleosides In the field of nucleic acid research, the 3-methoxy-4-phenoxybenzoyl group, which could be structurally related to this compound, is used for protecting the exocyclic amino group of nucleosides. This protection strategy is highly selective under controlled conditions, especially for 2'-deoxycytidine, and provides stability towards acids, minimizing depurination during oligodeoxyribonucleotide synthesis on solid support via the phosphotriester approach (Mishra & Misra, 1986).
Enzymatic Hydroxylation of Amino Acids this compound, due to its structural similarity to other amino acids, may be relevant in studies of enzymatic hydroxylation. For example, hydroxylation of aspartic acid in domains homologous to the epidermal growth factor precursor is catalyzed by a 2-oxoglutarate-dependent dioxygenase. The process involves posttranslational modifications of aspartic acid and asparagine to form rare amino acids like 3-hydroxyaspartic acid and 3-hydroxyasparagine (Stenflo et al., 1989).
Antibiotic and Toxin Production The compound this compound could be structurally or functionally related to l-2-Amino-4-Methoxy-trans-3-Butenoic Acid (AMB), a potent antibiotic and toxin produced by Pseudomonas aeruginosa. A specific gene cluster associated with the biosynthesis of AMB has been identified, which could have relevance in understanding the biosynthesis pathways of similar compounds (Lee et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
3-amino-2-methoxypyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVDQGNEDSKBLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705553 | |
Record name | 3-Amino-2-methoxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870997-81-2 | |
Record name | 3-Amino-2-methoxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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